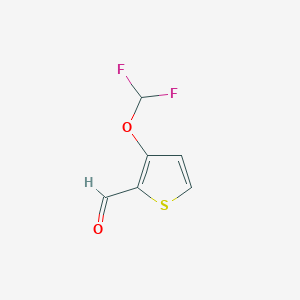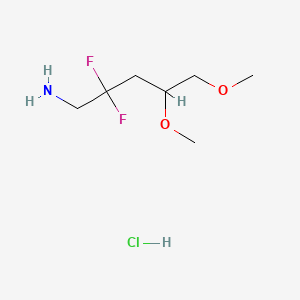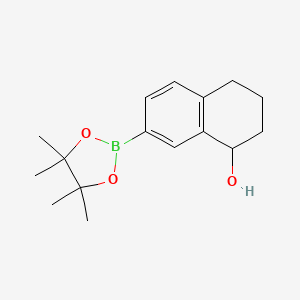
3-(Difluoromethoxy)thiophene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Difluoromethoxy)thiophene-2-carbaldehyde is an organosulfur compound with the molecular formula C6H4F2O2S. This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of the difluoromethoxy group and the aldehyde functional group makes this compound particularly interesting for various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group . Another method involves the chloromethylation of thiophene followed by oxidation to form the aldehyde .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the Vilsmeier-Haack reaction is optimized for yield and purity. The reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to maximize the efficiency of the process.
化学反应分析
Types of Reactions
3-(Difluoromethoxy)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoromethoxy group.
Major Products Formed
Oxidation: 3-(Difluoromethoxy)thiophene-2-carboxylic acid.
Reduction: 3-(Difluoromethoxy)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
3-(Difluoromethoxy)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of materials such as organic semiconductors and corrosion inhibitors.
作用机制
The mechanism of action of 3-(Difluoromethoxy)thiophene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The difluoromethoxy group can also influence the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the difluoromethoxy group, making it less reactive in certain substitution reactions.
3-Methyl-2-thiophenecarboxaldehyde: Contains a methyl group instead of the difluoromethoxy group, leading to different chemical properties.
Uniqueness
The presence of the difluoromethoxy group in 3-(Difluoromethoxy)thiophene-2-carbaldehyde imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential biological activity. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C6H4F2O2S |
|---|---|
分子量 |
178.16 g/mol |
IUPAC 名称 |
3-(difluoromethoxy)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C6H4F2O2S/c7-6(8)10-4-1-2-11-5(4)3-9/h1-3,6H |
InChI 键 |
UHYMTKYUCJFTRA-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1OC(F)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Azidobicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13467519.png)

![3-[3-({3-[(6-azidohexyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13467531.png)
![2-[(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidin-2-yl]acetic acid](/img/structure/B13467544.png)




![3-{2-chloro-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione](/img/structure/B13467564.png)


![[3-(Dimethoxymethyl)pyridin-2-yl]methanol](/img/structure/B13467579.png)
![Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13467582.png)
![Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B13467583.png)
